molecular formula C20H26Cl2NO4P B11525377 Bis(propan-2-YL) {[(3,4-dichlorophenyl)amino](4-methoxyphenyl)methyl}phosphonate

Bis(propan-2-YL) {[(3,4-dichlorophenyl)amino](4-methoxyphenyl)methyl}phosphonate

Cat. No.: B11525377
M. Wt: 446.3 g/mol
InChI Key: AGKHSPAWJHWEEK-UHFFFAOYSA-N
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Description

Bis(propan-2-YL) {(3,4-dichlorophenyl)aminomethyl}phosphonate is a complex organophosphorus compound It is known for its unique chemical structure, which includes a phosphonate group bonded to a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(propan-2-YL) {(3,4-dichlorophenyl)aminomethyl}phosphonate typically involves the phosphorylation of a substituted phenylamine. The reaction conditions often require the use of a suitable phosphorylating agent, such as phosphorus oxychloride or phosphorus trichloride, in the presence of a base like triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediates, followed by their phosphorylation and subsequent purification. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(propan-2-YL) {(3,4-dichlorophenyl)aminomethyl}phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the phosphonate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phenyl derivatives.

Scientific Research Applications

Bis(propan-2-YL) {(3,4-dichlorophenyl)aminomethyl}phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorylation.

    Industry: It is used in the development of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Bis(propan-2-YL) {(3,4-dichlorophenyl)aminomethyl}phosphonate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It may also interact with cellular signaling pathways, affecting processes such as phosphorylation and dephosphorylation.

Comparison with Similar Compounds

Similar Compounds

  • Bis(3-chloropropyl)phenylphosphine
  • Bis(2-methoxy-5-vinylphenyl)phosphine
  • Tris(2-methoxy-5-vinylphenyl)phosphine

Uniqueness

Bis(propan-2-YL) {(3,4-dichlorophenyl)aminomethyl}phosphonate is unique due to its specific substitution pattern on the phenyl ring and the presence of both dichlorophenyl and methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H26Cl2NO4P

Molecular Weight

446.3 g/mol

IUPAC Name

3,4-dichloro-N-[di(propan-2-yloxy)phosphoryl-(4-methoxyphenyl)methyl]aniline

InChI

InChI=1S/C20H26Cl2NO4P/c1-13(2)26-28(24,27-14(3)4)20(15-6-9-17(25-5)10-7-15)23-16-8-11-18(21)19(22)12-16/h6-14,20,23H,1-5H3

InChI Key

AGKHSPAWJHWEEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(C(C1=CC=C(C=C1)OC)NC2=CC(=C(C=C2)Cl)Cl)OC(C)C

Origin of Product

United States

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